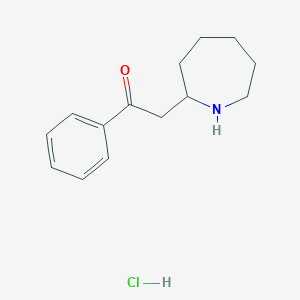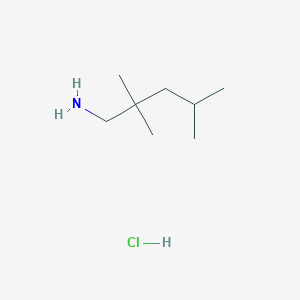![molecular formula C7H8Cl3N3 B1377364 3-氯咪唑并[1,2-a]吡啶-6-胺二盐酸盐 CAS No. 1432681-50-9](/img/structure/B1377364.png)
3-氯咪唑并[1,2-a]吡啶-6-胺二盐酸盐
描述
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1432681-50-9 . It has a molecular weight of 240.52 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H . This indicates the presence of a chlorine atom and an amine group in the molecular structure.科学研究应用
合成与药物化学应用
3-氯咪唑并[1,2-a]吡啶-6-胺衍生物的一个重要应用是在药物化学领域,特别是在合成能够最佳适应生物靶标三维结合位点的小分子方面。例如,施密德等人 (2006) 描述了 3-(N-取代氨甲基)-5-(N-取代亚氨基)-2,3-二氢咪唑并[1,2-a]吡啶的两步合成,突出了该支架在药物化学中用于制备组合库的实用性,因为它提供了针对生物分子的结构多样性和特异性 (Schmid, Schühle, & Austel, 2006).
配位聚合物与材料科学
在材料科学领域,3-氯咪唑并[1,2-a]吡啶-6-胺的衍生物用于构建配位聚合物,在纳米结构和纳米物体中具有潜在应用。尹等人 (2021) 利用一种衍生物构建了零维配合物和一维配位聚合物,这些配合物和聚合物进一步组装成多孔的三维超分子骨架。这项研究强调了 3-氯咪唑并[1,2-a]吡啶-6-胺衍生物在创建具有不同维度的材料和在分子电子学和光子学中的潜在应用方面的多功能性 (Yin, Li, Yan, & Yong, 2021).
光致发光性质和传感应用
李和龙 (2019) 探索了 2-氯咪唑并[1,2-a]吡啶衍生物的位置异构体的磷光性质,揭示了这些化合物表现出不同的磷光颜色和量子产率。这项研究说明了 3-氯咪唑并[1,2-a]吡啶-6-胺衍生物在开发动态功能材料方面的潜力,这种材料能够对外部刺激(如酸碱蒸汽)做出可逆的磷光颜色转换,这使其成为传感应用和响应材料开发的有趣候选者 (Li & Yong, 2019).
除草剂开发
在农业化学中,3-氯咪唑并[1,2-a]吡啶-6-胺的衍生物已被合成为磺酰脲除草剂,如咪唑磺隆。石贵哲 (2015) 详细介绍了咪唑磺隆及其衍生物的合成过程,从 2-氨基吡啶和氯磺酸开始。该途径强调了 3-氯咪唑并[1,2-a]吡啶-6-胺衍生物在合成具有水稻和草坪杂草和莎草控制潜在应用的化合物中的作用 (Shi, 2015).
安全和危害
作用机制
Target of Action
The primary target of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound acts as an inhibitor of PI3K . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival .
Biochemical Pathways
The main biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector in the pathway, thereby inhibiting mTOR, a key regulator of cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight of240.52 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride can lead to reduced cell growth and proliferation , particularly in cancer cells where this pathway is often overactive . This could potentially lead to a reduction in tumor size and progression.
属性
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMVPDMKKYSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)
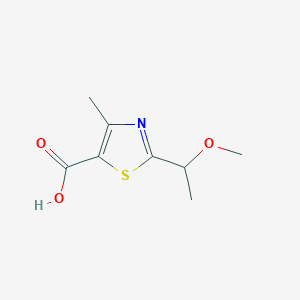
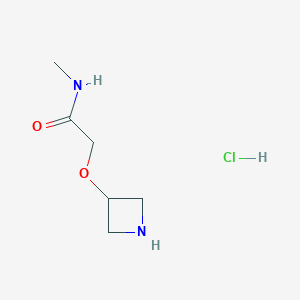
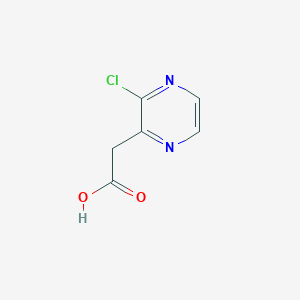


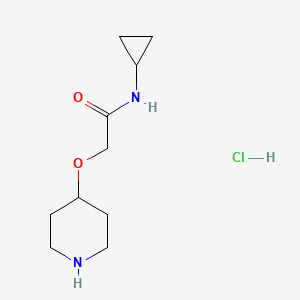
![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)
